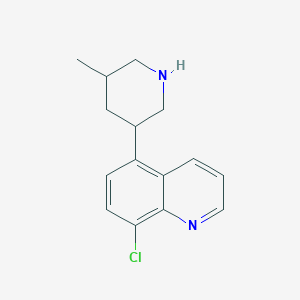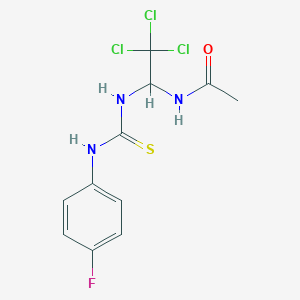![molecular formula C12H8N2O3 B11714504 6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
6,7-Diaminobenzo[de]isochromene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups attached to a benzoisochromene core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,8-naphthalic anhydride to form 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione, followed by reduction to yield the desired diamino compound. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenated compounds or acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of substituted benzoisochromene derivatives.
科学研究应用
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
作用机制
The mechanism of action of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione: Similar structure but with bromine atoms instead of amino groups.
6,7-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione: Contains nitro groups instead of amino groups.
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Contains a hydroxyl group instead of amino groups.
Uniqueness
The presence of amino groups in 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications and applications. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions distinguishes it from its brominated, nitrated, and hydroxylated counterparts.
属性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
8,10-diimino-3-oxatricyclo[7.3.1.05,13]trideca-1,4,6,9(13),11-pentaene-2,4-diol |
InChI |
InChI=1S/C12H8N2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4,13-16H |
InChI 键 |
DBKDFUBAQFRYHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=N)C2=C3C1=C(OC(=C3C=CC2=N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)

![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)
![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)


![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)
